4-Amino-2-nitrobenzoic acid
Overview
Description
4-Amino-2-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is a solid substance and has a role as a mutagen . It is functionally related to an anthranilic acid .
Synthesis Analysis
The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, has been reported as a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Molecular Structure Analysis
The molecular weight of 4-Amino-2-nitrobenzoic acid is 182.14 . Its linear formula is C7H6N2O4 .Chemical Reactions Analysis
The compound 4-amino-3-nitrobenzoic acid has been reported to undergo a Fischer esterification reaction to produce 4-amino-3-nitrobenzoic acid methyl ester .Physical And Chemical Properties Analysis
4-Amino-2-nitrobenzoic acid is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 440.9±35.0 °C at 760 mmHg, and a flash point of 220.4±25.9 °C .Scientific Research Applications
-
Scientific Field: Organic Chemistry
-
Scientific Field: Solubility Studies
- Application : 4-Amino-2-nitrobenzoic acid has been used in studying solubility.
-
Scientific Field: Nitro Compound Studies
- Application : Nitro compounds like 4-Amino-2-nitrobenzoic acid can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Method of Application : The compound is used in a reaction mixture with nitric acid. The reaction conditions are carefully controlled to ensure the desired chemical transformation occurs .
- Results : The outcomes of these experiments can vary widely depending on the specific reaction being studied. In general, the goal is to understand the behavior of the nitro compound and how it interacts with nitric acid .
-
Scientific Field: Luminescent Materials
- Application : 4-Amino-2-nitrobenzoic acid has potential applications as luminescent materials .
- Method of Application : In these studies, the compound would be mixed with other materials and the mixture would be analyzed to determine its luminescent properties .
- Results : The results of these studies provide valuable information about the luminescent properties of 4-Amino-2-nitrobenzoic acid, which can be important for its use in other applications .
-
Scientific Field: Nitration Studies
- Application : Nitro compounds like 4-Amino-2-nitrobenzoic acid can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Method of Application : The compound is used in a reaction mixture with nitric acid. The reaction conditions are carefully controlled to ensure the desired chemical transformation occurs .
- Results : The outcomes of these experiments can vary widely depending on the specific reaction being studied. In general, the goal is to understand the behavior of the nitro compound and how it interacts with nitric acid .
-
Scientific Field: Enzymatic Reactions
- Application : 4-Amino-2-nitrobenzoic acid is used as a substrate for enzymatic reactions and as a linker in peptide synthesis .
- Method of Application : While the exact procedures can vary depending on the specific experiment, typically, this compound would be used in a reaction mixture with the enzyme or peptide of interest. The reaction conditions would be carefully controlled to ensure the desired chemical transformation occurs .
- Results : The outcomes of these experiments can vary widely depending on the specific reaction being studied. In general, the goal is to understand the behavior of the enzyme or peptide and how it interacts with the 4-Amino-2-nitrobenzoic acid .
Safety And Hazards
4-Amino-2-nitrobenzoic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
4-amino-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJYSJVBNGUWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284476 | |
Record name | 4-amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-nitrobenzoic acid | |
CAS RN |
610-36-6 | |
Record name | 610-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 610-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.